N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine
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Overview
Description
N,N,N’-trimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine is an organic compound that features a pyridine ring attached to an ethane-1,2-diamine backbone with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of pyridine-3-carboxaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-trimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized further.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N,N’-trimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N,N’-trimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s pyridine ring can interact with specific molecular targets, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-trimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine
- N,N,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- N,N,N’,N’-tetramethyl ethylenediamine
Uniqueness
N,N,N’-trimethyl-N’-(pyridin-3-ylmethyl)ethane-1,2-diamine is unique due to the position of the pyridine ring at the 3-position, which can result in different chemical reactivity and biological activity compared to its 2-position analog. This positional isomerism can lead to variations in binding affinity and specificity towards metal ions and biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-13(2)7-8-14(3)10-11-5-4-6-12-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPGKYVCHUYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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